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Introduction
Perlecan (HSPG2) is a large heparan sulfate proteoglycan that is a key component of

basement membranes and other extracellular matrices. It plays a crucial role in a wide range of

biological processes, including tissue development and maintenance, angiogenesis, and

growth factor signaling. Due to its multifaceted functions, the generation of mouse models with

a disrupted Hspg2 gene has been instrumental in understanding its physiological and

pathological roles.

This document provides detailed application notes and protocols for the generation and

analysis of various perlecan knockout mouse models. It covers conventional knockout,

conditional knockout, and exon-specific deletion strategies, offering researchers a

comprehensive guide to select and develop the most appropriate model for their studies.

Perlecan Knockout Mouse Models: A Comparative
Overview
Several strategies have been employed to generate perlecan knockout mice, each with distinct

advantages and applications. The choice of model depends on the specific research question,

particularly given that a complete null mutation is perinatally lethal.
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Conventional Perlecan Knockout (Hspg2⁻/⁻)
Conventional knockout of the Hspg2 gene results in embryonic or perinatal lethality.[1][2][3]

This lethality is primarily attributed to severe defects in cardiac and skeletal development,

including respiratory failure at birth.[1][2][4] While these models have been crucial in

demonstrating the essential role of perlecan in development, their utility for studying postnatal

functions is limited.

Conditional Perlecan Knockout (Hspg2loxP/loxP; Cre⁺)
To circumvent the lethality of the full knockout, conditional models using the Cre-LoxP system

have been developed.[2] This approach allows for the tissue-specific or temporal deletion of the

Hspg2 gene by crossing a mouse line carrying a "floxed" Hspg2 allele (exons flanked by LoxP

sites) with a Cre recombinase-expressing mouse line. This strategy has been successfully

used to study the role of perlecan in specific tissues, such as cartilage, by using a Col2a1

promoter-driven Cre.[1][2]

Exon 3 Null (Heparan Sulfate Deficient)
A specific knockout of exon 3 of the Hspg2 gene has been generated to study the function of

the heparan sulfate side chains of perlecan.[1][5] Exon 3 encodes the attachment sites for

these chains.[5] Mice homozygous for this deletion are viable and fertile but exhibit specific

phenotypes, such as lens degeneration.[5] This model is valuable for dissecting the roles of the

perlecan core protein versus its heparan sulfate chains.

Quantitative Phenotypic Data of Perlecan Knockout
Mouse Models
The following tables summarize the key quantitative data from various perlecan knockout

mouse models.
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Model Genotype Survival Rate
Key

Phenotypes
Reference

Conventional

Knockout
Hspg2⁻/⁻

Embryonic or

perinatal lethal

Severe skeletal

dysplasia,

cardiac defects

(outflow tract

abnormalities,

blood leakage),

exencephaly

[1][3][6][7]

Conditional

Knockout

(Cartilage-

specific)

Hspg2loxP/loxP;

Col2a1-Cre
Viable

Develops a

phenotype

similar to human

Dyssegmental

Dysplasia,

Silverman-

Handmaker type

(DDSH) and

Schwartz-Jel

syndrome (SJS)

[1][2]

Exon 3 Null Hspg2Δ3/Δ3 Viable and fertile

Small eyes, lens

degeneration,

altered lens

capsule structure

[5]
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Model Genotype Body Weight

Skeletal

Measureme

nts

Biochemical

Markers
Reference

Conventional

Knockout
Hspg2⁻/⁻

Significantly

reduced at

birth

Shortened

long bones,

distorted axial

and

appendicular

skeleton

Not

applicable

due to

lethality

[1][6]

Conditional

Knockout

(Cartilage-

specific)

Hspg2loxP/lo

xP; Col2a1-

Cre

Reduced

compared to

wild-type

Abnormal

growth plate

architecture,

features of

chondrodyspl

asia

Altered

cartilage

matrix

composition

[1]

Exon 3 Null Hspg2Δ3/Δ3

No significant

difference

reported

Normal

skeletal

development

Reduced

TGF-β1

deposition in

skin

[8]

Experimental Protocols
Protocol 1: Generation of Hspg2 Knockout Mice using
CRISPR/Cas9
This protocol provides a general framework for generating Hspg2 knockout mice using

CRISPR/Cas9 technology. Specific gRNA sequences and donor templates should be designed

and validated based on the desired mutation.

1.1. Guide RNA (gRNA) Design and Synthesis

Target Selection: Identify a target region in an early exon of the mouse Hspg2 gene (e.g.,

exon 2) to induce a frameshift mutation.
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gRNA Design: Use online tools (e.g., CRISPOR) to design gRNAs with high on-target and

low off-target scores.

Synthesis: Synthesize the gRNAs using commercially available kits or order synthetic

gRNAs.

1.2. Preparation of Microinjection Mix

Prepare a microinjection mix containing:

Cas9 protein or mRNA

Synthesized gRNA(s)

(Optional) Single-stranded oligodeoxynucleotide (ssODN) donor template for specific

mutations.

The final concentrations of each component should be optimized.

1.3. Microinjection into Mouse Zygotes

Harvest zygotes from superovulated female mice.

Microinject the prepared mix into the pronucleus or cytoplasm of the zygotes.

Transfer the microinjected zygotes into pseudopregnant recipient female mice.

1.4. Screening of Founder Mice

At 10-14 days of age, obtain tail biopsies from the resulting pups.

Extract genomic DNA.

Perform PCR amplification of the target region followed by Sanger sequencing or a T7

endonuclease I (T7E1) assay to identify indels.

Protocol 2: Generation of Conditional Hspg2 Knockout
Mice via Homologous Recombination in Embryonic
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Stem (ES) Cells
This protocol outlines the traditional method for generating conditional knockout mice.

2.1. Construction of the Targeting Vector

Isolate a genomic clone of the mouse Hspg2 gene.

Design and construct a targeting vector containing:

5' and 3' homology arms flanking the target exon(s).

LoxP sites flanking the target exon(s).

A positive selection cassette (e.g., neomycin resistance) flanked by FRT sites for later

removal by Flp recombinase.

A negative selection cassette (e.g., thymidine kinase) outside the homology arms.

2.2. ES Cell Culture and Electroporation

Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic

fibroblasts.

Linearize the targeting vector and electroporate it into the ES cells.

Select for correctly targeted ES cells using positive-negative selection (e.g., G418 and

Ganciclovir).

2.3. Screening of ES Cell Clones

Pick and expand resistant ES cell clones.

Screen for homologous recombination by Southern blotting or long-range PCR using probes

and primers outside the targeting vector's homology arms.

2.4. Generation of Chimeric Mice

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inject correctly targeted ES cells into blastocysts from a donor mouse strain (e.g.,

C57BL/6J).

Transfer the injected blastocysts into pseudopregnant recipient females.

Identify chimeric offspring by coat color.

2.5. Germline Transmission and Breeding

Breed chimeric mice with wild-type mice to test for germline transmission of the targeted

allele.

Genotype the offspring to identify those carrying the floxed Hspg2 allele.

Cross heterozygous mice to obtain homozygous floxed mice (Hspg2loxP/loxP).

Breed homozygous floxed mice with a tissue-specific Cre-driver line to generate conditional

knockout mice.

Protocol 3: Genotyping of Perlecan Knockout Mice
This protocol provides a general method for genotyping mice with modified Hspg2 alleles.

Primer sequences need to be designed based on the specific genetic modification.

3.1. Genomic DNA Extraction

Obtain a small tail biopsy (1-2 mm) from each mouse.

Digest the tissue overnight at 55°C in a lysis buffer containing Proteinase K.

Inactivate the Proteinase K by heating at 95°C for 10 minutes.

Use the crude lysate directly for PCR or perform a DNA purification step.

3.2. PCR Amplification

Design three primers for each allele:

A forward primer upstream of the modified region.
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A reverse primer within the inserted cassette (e.g., LoxP site or neomycin cassette).

A reverse primer downstream of the modified region (for the wild-type allele).

Set up PCR reactions using a standard Taq polymerase mix.

Example PCR program:

Initial denaturation: 94°C for 3 minutes.

35 cycles of:

Denaturation: 94°C for 30 seconds.

Annealing: 55-60°C for 30 seconds (optimize for specific primers).

Extension: 72°C for 1 minute (adjust based on amplicon size).

Final extension: 72°C for 5 minutes.

3.3. Gel Electrophoresis

Run the PCR products on a 1.5-2% agarose gel.

Visualize the bands under UV light to determine the genotype based on the expected band

sizes for the wild-type, heterozygous, and homozygous alleles.
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Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9-mediated generation of Hspg2 knockout mice.

Vector Construction ES Cell Manipulation Mouse Generation

Design Hspg2 Targeting Vector
(loxP, NeoR) Construct Targeting Vector Electroporate ES Cells Select & Screen ES Clones

(Southern Blot/PCR) Blastocyst Injection Generate Chimeric Mice Germline Transmission Breeding to Cre Lines

Click to download full resolution via product page

Caption: Workflow for generating conditional Hspg2 knockout mice via ES cells.
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Caption: Perlecan's role in modulating signaling pathways in the ECM.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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